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molecular formula C13H20O3 B3051547 Methyl 5-oxocyclopent-1-ene-1-heptanoate CAS No. 34546-57-1

Methyl 5-oxocyclopent-1-ene-1-heptanoate

Cat. No. B3051547
M. Wt: 224.3 g/mol
InChI Key: KDHIOWQSFJTRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04894473

Procedure details

A solution of the ester (VI) (10 g, 0.041 mole) in methanol (15 ml) is added dropwise, under nitrogen and stirring at reflux, to a solution of sodium methoxide [prepared from sodium (2.17 g; 0.094 mole) and methanol (280 ml)] At the end of the addition, the mixture is refluxed for 15 minutes.
Name
ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
280 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:14][CH2:15][CH:16]=[O:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11].C[O-].[Na+]>CO>[O:17]=[C:16]1[C:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:2][CH2:14][CH2:15]1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
10 g
Type
reactant
Smiles
O=C(CCCCCCCC(=O)OC)CCC=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
280 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 15 minutes
Duration
15 min

Outcomes

Product
Name
Type
Smiles
O=C1CCC=C1CCCCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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